4-((4-(Dimethylamino)phenyl)methylene)-3-(tert-butyl)-1-phenyl-2-pyrazolin-5-one
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Overview
Description
The compound is a pyrazolin-5-one derivative. Pyrazolin-5-ones are a class of organic compounds known for their diverse pharmacological activities. They have a five-membered ring structure with three carbon atoms, one nitrogen atom, and one oxygen atom .
Molecular Structure Analysis
The compound has several functional groups including a pyrazolin-5-one ring, a phenyl ring, a dimethylamino group, and a tert-butyl group. These groups could potentially influence the compound’s reactivity and properties .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the dimethylamino group could make the compound basic, while the tert-butyl group could increase its lipophilicity .Scientific Research Applications
Molecular Structure and Supramolecular Architecture
The research conducted by Castillo et al. (2009) focused on the molecular structure and supramolecular architecture of related pyrazole derivatives. The study provided detailed insights into isomorphisms and hydrogen-bonded supramolecular structures, highlighting the nuanced differences in molecular interactions and structures across various analogs of pyrazole compounds (Castillo, Abonía, Cobo, & Glidewell, 2009).
Synthesis and Biological Activities
The chemical behavior of related pyrazolopyridine derivatives has been extensively studied, showcasing their potential in various biological activities. El‐Borai et al. (2013) investigated the synthesis of pyrazolopyridines and their antioxidant, antitumor, and antimicrobial activities. This research highlights the multifaceted applications of these compounds in the medicinal field, including their potential as therapeutic agents against various diseases (El‐Borai, Rizk, Beltagy, & El-Deeb, 2013).
Antimicrobial and Antifungal Properties
The antimicrobial and antifungal properties of pyrazole derivatives have been a subject of significant research interest. Swarnkar, Ameta, & Vyas (2014) explored the synthesis of N, N-dimethylaniline containing pyrazole derivatives and their subsequent screening for antibacterial and antifungal activities. This study contributes to the understanding of the potential therapeutic applications of these compounds in treating microbial infections (Swarnkar, Ameta, & Vyas, 2014).
Mechanism of Action
Future Directions
properties
IUPAC Name |
(4Z)-5-tert-butyl-4-[[4-(dimethylamino)phenyl]methylidene]-2-phenylpyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O/c1-22(2,3)20-19(15-16-11-13-17(14-12-16)24(4)5)21(26)25(23-20)18-9-7-6-8-10-18/h6-15H,1-5H3/b19-15- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOLADTZETYAJBG-CYVLTUHYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=O)C1=CC2=CC=C(C=C2)N(C)C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C\1=NN(C(=O)/C1=C\C2=CC=C(C=C2)N(C)C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-(Dimethylamino)phenyl)methylene)-3-(tert-butyl)-1-phenyl-2-pyrazolin-5-one |
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